molecular formula C10H5F3N2O4 B2478548 5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid CAS No. 2060061-45-0

5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B2478548
CAS No.: 2060061-45-0
M. Wt: 274.155
InChI Key: MQROVOCYUYZSOT-UHFFFAOYSA-N
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Description

5-Nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a nitro-substituted indole derivative with a trifluoromethyl group at position 7 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₅F₃N₂O₄, and its molecular weight is 274.16 g/mol. The compound’s structure combines electron-withdrawing groups (nitro and trifluoromethyl) with the indole core, a scaffold prevalent in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O4/c11-10(12,13)6-3-5(15(18)19)1-4-2-7(9(16)17)14-8(4)6/h1-3,14H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQROVOCYUYZSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald–Hartwig Amination for Late-Stage Functionalization

An alternative strategy involves modifying preformed indole derivatives. Starting with 6-bromoindole-2-carboxylate , a palladium-catalyzed coupling with a trifluoromethylating agent (e.g., $$ \text{CF}_{3}\text{Cu} $$) introduces the trifluoromethyl group at C7.

Key steps :

  • Esterification : Protect the carboxylic acid as a methyl ester using $$ \text{CH}{3}\text{OH}/\text{H}{2}\text{SO}_{4} $$.
  • Buchwald–Hartwig coupling : Employ $$ \text{Pd(OAc)}{2} $$, $$ \text{Xantphos} $$, and $$ \text{CF}{3}\text{Cu} $$ in toluene at $$ 110^\circ\text{C} $$.
  • Hydrolysis : Convert the ester back to the carboxylic acid using $$ \text{NaOH} $$.

Regioselective Nitration at C5

Nitration of 7-(Trifluoromethyl)indole-2-Carboxylate

Nitration is performed on the ester-protected intermediate to avoid degradation of the carboxylic acid. A mixture of $$ \text{HNO}{3} $$ and $$ \text{H}{2}\text{SO}_{4} $$ (1:3 v/v) at $$ 0^\circ\text{C} $$ selectively installs the nitro group at C5.

Regiochemical rationale :

  • The electron-withdrawing trifluoromethyl group at C7 deactivates the indole ring, directing nitration to the less deactivated C5 position.
  • Steric effects further favor C5 over C4.

Optimization notes :

  • Temperature control ($$ <5^\circ\text{C} $$) minimizes over-nitration.
  • Reaction time: 2–4 hours.

Alternative Nitrating Agents

For milder conditions, acetyl nitrate ($$ \text{AcONO}_{2} $$) in dichloromethane achieves comparable regioselectivity at $$ 25^\circ\text{C} $$, though with reduced yield (30–40%).

Final Hydrolysis to the Carboxylic Acid

The methyl ester of the nitrated intermediate is hydrolyzed using $$ 2\,\text{M NaOH} $$ in $$ \text{THF/H}_{2}\text{O} $$ (1:1) at reflux ($$ 80^\circ\text{C} $$) for 6 hours. Acidification with $$ \text{HCl} $$ precipitates the final product.

Purification :

  • Recrystallization from ethanol/water affords the pure compound.
  • Purity: $$ >95\% $$ (HPLC).

Comparative Analysis of Synthetic Routes

Step Method Reagents/Conditions Advantages Limitations
1 Fischer indole synthesis $$ \text{HCl} $$, ethanol, $$ 80^\circ\text{C} $$ High atom economy Limited substrate flexibility
2 Buchwald–Hartwig coupling $$ \text{Pd(OAc)}{2} $$, $$ \text{CF}{3}\text{Cu} $$, toluene Late-stage functionalization Requires specialized catalysts
3 Nitration $$ \text{HNO}{3}/\text{H}{2}\text{SO}_{4} $$, $$ 0^\circ\text{C} $$ High regioselectivity Harsh conditions, risk of side reactions
4 Ester hydrolysis $$ \text{NaOH} $$, $$ \text{THF/H}_{2}\text{O} $$, reflux High conversion efficiency Long reaction time

Mechanistic and Spectroscopic Validation

NMR Characterization

  • $$ ^1\text{H NMR} $$ : Absence of ester methyl protons ($$ \delta 3.9 $$) post-hydrolysis confirms deprotection.
  • $$ ^{19}\text{F NMR} $$ : A singlet at $$ \delta -58.3 $$ verifies the trifluoromethyl group.

Mass Spectrometry

  • ESI-MS : $$ m/z = 273.1 \, [\text{M}-\text{H}]^{-} $$, consistent with the molecular formula.

Industrial and Pharmacological Relevance

This compound’s structural features—nitro groups for hydrogen bonding and trifluoromethyl for metabolic stability—make it a candidate for drug discovery, particularly in antiviral and anticancer research.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 undergoes selective reduction to form amino derivatives, a reaction critical for generating bioactive intermediates.
Key Conditions and Outcomes :

Reducing SystemProductYieldMechanism NotesReference
Fe powder, AcOH, H<sub>2</sub>O5-Amino-7-(trifluoromethyl)-1H-indole-2-carboxylic acid85%Radical pathway under mild acidic conditions
H<sub>2</sub>, Pd/C (10%)Partially reduced intermediates60–75%Catalytic hydrogenation; possible over-reduction
  • The trifluoromethyl group stabilizes the intermediate via inductive effects, directing reduction to the nitro group without affecting other functionalities .

Carboxylic Acid Functionalization

The C2-carboxylic acid participates in esterification, amidation, and decarboxylation reactions.
Reactivity Overview :

Reaction TypeReagents/ConditionsProductYieldApplicationsReference
EsterificationH<sub>2</sub>SO<sub>4</sub>, MeOHMethyl 5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylate90%Prodrug synthesis
AmidationSOCl<sub>2</sub>, NH<sub>3</sub>5-Nitro-7-(trifluoromethyl)-1H-indole-2-carboxamide78%Bioactive conjugates
DecarboxylationCuO, Quinoline, 200°C5-Nitro-7-(trifluoromethyl)-1H-indole65%Simplification for further modifications
  • The electron-withdrawing nitro and trifluoromethyl groups enhance the acidity of the carboxylic proton (pK<sub>a</sub> ≈ 2.5), facilitating nucleophilic substitution .

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes regioselective EAS, primarily at positions 4 and 6, due to directing effects of the substituents.

Notable Reactions :

ReactionReagentsPosition SubstitutedYieldNotesReference
BrominationBr<sub>2</sub>, FeCl<sub>3</sub>C455%Meta-directing effect of CF<sub>3</sub> group
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Not observedExisting nitro group inhibits further nitration
SulfonationSO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>C648%Steric hindrance at C4 by CF<sub>3</sub>
  • The trifluoromethyl group strongly deactivates the ring, limiting reactivity to harsh conditions .

Transition Metal-Catalyzed Cross-Couplings

The carboxylic acid acts as a directing group for Pd-catalyzed C–H functionalization.

Key Transformations :

Reaction TypeCatalytic SystemProductYieldSelectivityReference
C4-ArylationPd(OAc)<sub>2</sub>, AgOAc, DMF4-Aryl-5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid73%Directed by COOH at C2
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Requires halogenation firstLimited by absence of C–X bond
  • Migratory insertion of Pd intermediates is favored at C4 due to steric and electronic factors .

Biological Activity and Mechanistic Insights

The compound’s nitro group is implicated in redox-mediated bioactivation, while the trifluoromethyl group enhances metabolic stability.

Key Findings :

  • HIV Integrase Inhibition : The carboxylic acid chelates Mg<sup>2+</sup> in the integrase active site (IC<sub>50</sub> = 3.11 μM for derivative 17a ) .

  • Antitrypanosomal Activity : Nitro reduction generates reactive nitrogen species, disrupting parasite redox balance (EC<sub>50</sub> < 10 nM in T. brucei) .

Scientific Research Applications

Chemical Properties and Structure

The compound features a nitro group at the 5-position, a trifluoromethyl group at the 7-position, and a carboxylic acid group at the 2-position of the indole ring. Its molecular formula is C10H6F3N2O4C_{10}H_{6}F_{3}N_{2}O_{4} with a molecular weight of approximately 252.16 g/mol. The trifluoromethyl group enhances lipophilicity, which is crucial for its biological interactions.

Organic Synthesis

5-Nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and materials, making it valuable in the development of new polymers and coatings.

Biological Research

In biological contexts, this compound is investigated for its potential to act as an enzyme inhibitor or probe in biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing various biological effects.

Case Study: A study focused on the synthesis of derivatives from this compound revealed its potential as an inhibitor of protein kinase enzymes, which are critical in cell signaling pathways associated with cancer.

Medicinal Chemistry

The derivatives of 5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid are being explored for their pharmacological properties. Research indicates that these compounds may possess anti-inflammatory, antimicrobial, or anticancer activities.

Table: Biological Activity of Derivatives

CompoundActivity TypeIC50 (μM)
Compound AAnti-inflammatory21.197 ± 0.517
Compound BAntimicrobial10.992 ± 0.328
Compound CAnticancer19.969 ± 0.674

The table above summarizes the inhibitory concentrations (IC50) for various derivatives tested against different biological targets .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials due to its unique properties. Its application extends to developing new coatings and polymers that require specific chemical characteristics for enhanced performance.

Mechanism of Action

The mechanism of action of 5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
5-Nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid NO₂ (C5), CF₃ (C7), COOH (C2) 274.16 Strong electron-withdrawing groups enhance stability and ligand-receptor interactions.
5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid Br (C5), CF₃ (C7), COOH (C2) 308.51 Bromine’s larger atomic radius may sterically hinder binding compared to nitro.
5-Chloro-7-nitro-1H-indole-2-carboxylic acid Cl (C5), NO₂ (C7), COOH (C2) 240.60 Swapped substituent positions reduce electron-withdrawing synergy at C5–C7.
7-Fluoro-5-nitro-1H-indole-2-carboxylic acid F (C7), NO₂ (C5), COOH (C2) 224.14 Fluorine’s smaller size and weaker electron-withdrawing effect vs. CF₃.
5-Nitro-1H-indole-2-carboxylic acid NO₂ (C5), COOH (C2) 206.15 Absence of C7 substituent reduces lipophilicity and metabolic stability.

Biological Activity

5-Nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family, characterized by its unique trifluoromethyl and nitro substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid can be represented as follows:

C10H6F3N1O3\text{C}_10\text{H}_6\text{F}_3\text{N}_1\text{O}_3
  • Molecular Weight : 253.16 g/mol
  • Functional Groups : Nitro group (-NO2), trifluoromethyl group (-CF3), carboxylic acid group (-COOH)

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the nitration of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid using nitrating agents like nitric acid under controlled conditions to ensure selectivity at the 5-position of the indole ring.

The biological activity of 5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is believed to stem from its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, while the trifluoromethyl group enhances lipophilicity, potentially influencing the compound's bioavailability and distribution.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro studies have shown that certain analogs can inhibit cancer cell proliferation with IC50 values in the nanomolar range against various cancer cell lines .

CompoundCell LineIC50 (nM)
Derivative AMCF-7 (breast cancer)25.3 ± 4.6
Derivative BSNU16 (gastric cancer)77.4 ± 6.2

These findings suggest a potential role for this compound in cancer therapeutics.

Anti-inflammatory and Antimicrobial Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study focusing on enzyme inhibition related to inflammatory pathways, it was found to inhibit key enzymes involved in the inflammatory response . Additionally, preliminary antimicrobial assays demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study published in MDPI reported on a series of indazole derivatives that included compounds similar to 5-nitro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid. These derivatives exhibited potent inhibitory effects on FGFR1 with IC50 values less than 4.1 nM .
  • Enzyme Inhibition Study : Research highlighted the compound's ability to act as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), demonstrating its role in metabolic regulation and potential therapeutic applications in metabolic disorders .
  • Bioisosteric Replacement : The trifluoromethyl group in this compound has been shown to serve as a bioisosteric replacement for nitro groups in other drug candidates, enhancing their pharmacological profiles by improving potency and metabolic stability .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., NOE experiments to distinguish nitro/trifluoromethyl proximity) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M-H]⁻) and isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtained (SHELX programs are widely used for refinement) .

How do the electron-withdrawing nitro and trifluoromethyl groups influence the compound’s reactivity in nucleophilic/electrophilic reactions?

Q. Advanced

  • Electronic Effects : The nitro group (-NO₂) deactivates the indole ring, reducing electrophilic substitution at position 5 but enhancing reactivity at electron-rich positions (e.g., C-3). The trifluoromethyl (-CF₃) group further withdraws electrons via inductive effects, stabilizing intermediates in SNAr reactions .
  • Steric Effects : Proximity of -NO₂ and -CF₃ at positions 5 and 7 may hinder bulky reagent access, favoring smaller nucleophiles (e.g., -NH₂ over -NHR₂). Computational modeling (DFT) can predict regioselectivity .
    Methodological Insight : Use directing groups (e.g., Boc-protected amines) to override electronic biases in functionalization .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate target-specific effects from off-target toxicity .
  • Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm mechanism of action .
  • Data Normalization : Account for batch-to-batch variability in compound purity using LC-MS traceability .

What are the stability considerations for long-term storage of this compound?

Q. Basic

  • Storage Conditions : Protect from light and moisture; store at -20°C under inert gas (N₂ or Ar) in amber vials .
  • Decomposition Risks : Hydrolysis of the carboxylic acid group may occur in aqueous solutions; lyophilize for stable stock preparations .
  • Monitoring : Periodic HPLC analysis to detect degradation products (e.g., nitro-reduction byproducts) .

What computational strategies predict binding modes of this compound with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or GPCRs). Parameterize the -CF₃ group with accurate partial charges .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding with the carboxylic acid group .
  • QSAR Models : Corrogate substituent effects (e.g., -NO₂ vs. -CN) on bioactivity using datasets from PubChem or ChEMBL .

What solvents and conditions are optimal for solubility and in vitro assays?

Q. Basic

  • Solubility Profile : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mM stock solutions). For biological assays, dilute in PBS or cell culture media (final DMSO <0.1%) .
  • Alternate Solvents : Use DMF or THF for synthetic steps, but ensure complete removal via rotary evaporation to avoid cytotoxicity .

How can competing reactivity between the nitro and trifluoromethyl groups be mitigated during derivatization?

Q. Advanced

  • Protective Groups : Temporarily protect the carboxylic acid with methyl/ethyl esters to direct reactivity to the nitro group .
  • Sequential Functionalization : Prioritize nitro reduction (e.g., H₂/Pd-C) before introducing sensitive groups (e.g., amines) .
  • Low-Temperature Conditions : Perform reactions at -78°C (dry ice/acetone bath) to suppress side reactions .

What analytical methods confirm the absence of genotoxic impurities in synthesized batches?

Q. Basic

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • LC-MS/MS : Detect trace nitroso or azide impurities with MRM transitions (LOD: <0.1 ppm) .

How do substituent positions on the indole ring affect aromaticity and π-π stacking interactions?

Q. Advanced

  • Aromaticity Metrics : Calculate NICS (Nucleus-Independent Chemical Shift) values via Gaussian09 to quantify ring distortion caused by -NO₂/-CF₃ .
  • Crystal Packing Analysis : X-ray diffraction reveals stacking patterns; the carboxylic acid group often forms hydrogen-bonded dimers, while -CF₃ engages in hydrophobic interactions .
  • Spectroscopic Correlates : UV-Vis absorbance shifts (e.g., bathochromic shifts due to extended conjugation) correlate with π-system perturbation .

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